molecular formula C18H21IN6O2S B1668598 PU-H71 CAS No. 873436-91-0

PU-H71

Número de catálogo B1668598
Número CAS: 873436-91-0
Peso molecular: 512.4 g/mol
Clave InChI: SUPVGFZUWFMATN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clinical Results and Metabolic Profile of PU-H71

PU-H71, a purine-scaffold inhibitor targeting Hsp90 within epichaperome networks, has shown potential as a therapeutic agent in various human cancers. A first-in-human study focused on the safety, tolerability, and pharmacokinetics of PU-H71 in patients with refractory solid tumors. Administered intravenously, the drug did not reach a maximum tolerated dose due to the absence of dose-limiting toxicities. The study highlighted a mean terminal half-life of approximately 8.4 hours and established a metabolic pathway for PU-H71 in humans. Although the study was terminated prematurely, some patients exhibited stable disease for multiple cycles, indicating a degree of clinical  efficacy["].

Radiosensitization by PU-H71

Research on the combination of PU-H71 with heavy ion radiation revealed that PU-H71 can sensitize cancer cells to radiation-induced cell death. This effect is achieved by inhibiting key DNA repair proteins involved in homologous recombination and non-homologous end joining, which are crucial for repairing double-strand breaks in DNA. The study found that while PU-H71 enhanced the effects of radiation in tumor cells, it did not increase radiosensitivity in normal human fibroblasts, suggesting a therapeutic window for targeting cancer  cells["].

Synthesis and Photophysical Behavior

The synthesis of "push-pull" purines, which includes PU-H71, involves introducing electron-accepting groups to complement electron-donating substituents. These modifications result in improved photophysical properties, such as red-shifted absorption maxima and enhanced fluorescence quantum yields. The photophysical and structural properties of these compounds make them suitable for applications in biosensing and  materials["].

Radiosynthesis for Imaging

PU-H71 has been radiolabeled with iodine-124 to facilitate non-invasive imaging of its biodistribution and pharmacokinetics using positron emission tomography (PET). The radiosynthesis process involves iododestannylation followed by deprotection steps, yielding a product with high purity and specific activity. This development allows for the tracking of PU-H71 in living subjects, providing valuable insights into its behavior in  vivo["].

Synthesis of d6-Labeled PU-H71

An efficient synthesis method for d6-labeled PU-H71 has been developed to serve as an internal standard in LC-MS-MS quantitation of the drug in biological matrices. This labeled compound is crucial for the accurate measurement of PU-H71 levels in clinical studies and supports the advancement of the clinical program for this promising cancer  therapeutic["].

Aplicaciones Científicas De Investigación

The scientific research applications of PU-H71, a purine-scaffold Hsp90 inhibitor, have been explored in various studies, each focusing on different aspects of its potential therapeutic use in cancer treatment. Below is an analysis of the applications, research methodologies, and key findings from the retrieved papers:
Gammaherpesvirus-associated malignancies: PU-H71 targets the tumor-enriched Hsp90 (teHsp90) and has been found to be effective against lymphoma cells infected by Epstein-Barr virus or Kaposi sarcoma-associated herpes virus (KSHV). The research utilized PU-H71 affinity capture and proteomics to identify the teHsp90 interactome in KSHV(+) primary effusion lymphoma cells, revealing its impact on NF-κB signaling, apoptosis, and autophagy. The treatment with PU-H71 led to the degradation of viral oncoproteins, downregulation of NF-κB, and induced apoptosis and autophagy in vitro, as well as tumor responses in mice. The study also found synergy with a BCL2 family inhibitor, suggesting a potential combination  therapy["].
Ewing sarcoma: The efficacy of PU-H71 was tested in Ewing sarcoma cell lines, primary samples, and in vivo mouse models. The research involved cell cycle analysis, clonogenic assays, immunoblot analysis, and reverse phase protein array. PU-H71 induced G2/M phase arrest and depleted critical proteins involved in cell survival and proliferation. The combination of PU-H71 with bortezomib, a proteasome inhibitor, showed synergistic effects, significantly reducing tumor growth and metastatic burden in  mice["].
Multiple myeloma: PU-H71's anti-myeloma activity was evaluated in vitro using human multiple myeloma cell lines, including drug-resistant ones. The study involved flow cytometry, caspase 3 immunoblot, and unfolded protein response analysis. The results showed that PU-H71 activates the unfolded protein response and induces caspase-dependent apoptosis. The inhibition of both cytosolic HSP90 and the ER paralogue gp96 was crucial for its anti-myeloma  effect["].
Radiosensitization in lung cancer: The study investigated the radiosensitizing activity of PU-H71 in human lung cancer cell lines. The methodology included evaluating DNA double-strand break (DSB) repair inhibition and Rad51 foci formation post-irradiation. PU-H71 enhanced the sensitivity of cancer cells to radiation and inhibited the repair of DSBs, suggesting its potential as a therapeutic strategy for radioresistant  carcinomas["].
Sensitization to heavy ion radiation: PU-H71 was studied for its ability to sensitize cancer cells to heavy ion irradiation. The research assessed cell survival, DNA DSB repair, and modes of cell death. PU-H71 increased the persistence of γ-H2AX foci and reduced key DSB repair proteins, sensitizing human cancer cells to heavy ion irradiation by inhibiting both HR and NHEJ  pathways["].
Metastasis suppression in triple-negative breast cancer: The study explored the effect of PU-H71 on metastasis in triple-negative breast cancer (TNBC) models. The research involved in vivo models of metastasis, bioluminescence imaging, and flow cytometry analysis. PU-H71 significantly reduced the metastatic burden and circulating hematopoietic precursors related to metastatic spread, supporting its use in clinical trials for advanced and metastatic  disease["].
First-in-human study: A first-in-human trial of PU-H71 was conducted to establish its safety, tolerability, and pharmacokinetic profile in patients with refractory solid tumors. The study followed a modified accelerated design and included pharmacokinetics analysis from blood and urine samples. PU-H71 was well tolerated with no dose-limiting toxicities, and a metabolic disposal pathway was  derived["].
Combination therapy in metastatic breast cancer: The phase Ib trial assessed the safety and efficacy of PU-H71 combined with nab-paclitaxel in HER2-negative metastatic breast cancer patients. The study used a dose-escalation design and evaluated pharmacokinetics, clinical efficacy, and utilized PU-PU-H71 imaging as a biomarker of response. The combination was well tolerated, and clinical activity was observed, with more durable disease control in patients with high baseline epichaperome  expression["].
Cancer-specific sensitizer to carbon-ion beam therapy: PU-H71's potential as a radiosensitizer for carbon-ion beam therapy was evaluated in a murine osteosarcoma cell line and a normal human fibroblast cell line. The study involved colony formation and western blot analysis to evaluate cell survival and protein expression. PU-H71 sensitized tumor cells to carbon-ion irradiation, suggesting its promise as a radiosensitizer for this  therapy["].
Radiosynthesis of iodine-124 labeled PU-H71: The paper describes the radiosynthesis of [(124)I]-PU-H71 for use in positron emission tomography (PU-H71) imaging. The synthesis involved iododestannylation and Boc deprotection, yielding a high-purity final product. This work enables the non-invasive study of PU-H71 biodistribution and pharmacokinetics in living  subjects["].

Mecanismo De Acción

PU-H71 operates through a combination of enhancing radiosensitivity, inducing apoptosis, inhibiting invasion, and affecting tumor growth and protein expression in cancer cells. These mechanisms highlight its potential as a valuable agent in cancer therapy, especially in cases where traditional treatments are less effective.
Radiosensitizing Action: PU-H71 enhances the sensitivity of cancer cells to radiation therapies, such as carbon-ion beam therapy. This is particularly evident in certain cancer cells like murine osteosarcoma (LM8) and human normal fibroblast (AG01522). The compound achieves this by affecting the cells' response to radiation, making them more susceptible to the damage caused by radiation treatments. This property of PU-H71 is significant as it offers a way to increase the efficacy of radiation therapies in cancer treatment[].
Induction of Apoptosis in Cancer Cells: PU-H71 has shown to induce significant apoptosis in triple-negative breast cancer (TNBC) cells. This process occurs when TNBC cells are treated with PU-H71, leading to an increase in the number of cells undergoing programmed cell death. The mechanism involves the isolation and analysis of Hsp90-containing protein complexes, demonstrating PU-H71's effectiveness in triggering apoptosis in these cancer cells[].
Inhibition of Cancer Cell Invasion: Additionally, PU-H71 has been found to inhibit the invasion of cancer cells. This was observed in studies involving MDA-MB-231 breast cancer cells treated with PU-H71, which showed a decrease in their invasive capabilities. The mechanism here involves the reduction of NF-κB (p65 subunit) transcriptional activity, which is crucial for the invasive nature of cancer cells[].
Effects on Tumor Growth and Protein Expression: In studies involving tumor-bearing mice, PU-H71 led to the accumulation of the drug in tumors, down-regulation of anti-tumor driving molecules, and complete responses at non-toxic doses. This aspect of its mechanism indicates its potential for effective use in cancer treatment, as it can lead to significant reduction in tumor growth without causing harm to the host[].

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of PU-H71, a novel Hsp90 inhibitor, are multifaceted and primarily impact cancer cells, especially in enhancing radiation therapy and targeting specific cancer cell mechanisms.
Radiosensitizing Effect: PU-H71 enhances the radiosensitivity of certain cancer cells, including murine osteosarcoma and human normal fibroblast cells. This effect is crucial as it could potentially enhance the efficacy of radiation therapies in cancer treatment[].
Impact on DNA Repair Mechanisms: PU-H71 affects the expression levels of proteins associated with DNA double-strand breaks in cancer cells. This impact is particularly observed post-irradiation, indicating PU-H71's role in altering DNA repair processes, such as homologous recombination and non-homologous end joining[].
Induction of Apoptosis: PU-H71 induces apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and the mitochondrial pathway. This action is significant in promoting cancer cell death and overcoming resistance conferred by certain proteins like Bcl-2.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PU-H71 is a promising tool in cancer research due to its ability to radiosensitize cancer cells, inhibit crucial DNA repair mechanisms, and induce cell death. However, its varying effects across different cell types and the complexity of its action necessitate careful experimental design and interpretation of results. This dual nature of PU-H71 as both a tool and a subject of study makes it a significant asset in oncological research.

Advantages

Enhanced Radiosensitivity in Cancer Cells: PU-H71 has been shown to increase the sensitivity of certain cancer cells to radiation therapies, including X-rays and carbon-ion beams. This is beneficial for research focused on improving the effectiveness of cancer treatments[].
Inhibition of DNA Repair Pathways: PU-H71 effectively inhibits key DNA repair mechanisms in cancer cells, such as homologous recombination and non-homologous end joining. This inhibition is critical for understanding cancer cell vulnerabilities and exploring new therapeutic targets[].
Induction of Cell Death: The compound has been observed to increase the sub-G1 cell populations in irradiated human cancer cells, indicating an enhancement in cell death. It also induces mitotic catastrophe in certain cancer cells, providing insights into cancer cell responses to damage and stress[].

Limitations

Cell Type Specificity: The effectiveness of PU-H71 can vary across different cancer cell types. This variability requires careful consideration in experimental design and may limit the generalizability of results[].
Complex Mechanisms of Action: PU-H71 acts through multiple cellular pathways, making it challenging to isolate its specific effects from other cellular processes. This complexity can complicate the interpretation of experimental results[][].

Direcciones Futuras

Epichaperome Inhibition in Cancer Cells:PU-H71 is known as an HSP90 inhibitor that specifically targets the epichaperome, a complex involved in protein-protein interactions critical for cancer cell survival. Research has shown that PU-H71 becomes trapped when bound to HSP90 in epichaperomes, while it exits rapidly from HSP90 in normal cells. This differential binding characteristic makes PU-H71 a potential candidate for cancer-specific treatments. Experiments with pancreatic cancer cells have demonstrated that PU-H71's efficacy is linked to the epichaperome occupancy level in these cells. The biochemical and functional mechanism of epichaperome modulation by PU-H71 includes trapping epichaperomes along with their interacting proteins, leading to the collapse of epichaperomes and the restoration of normal protein-protein interaction networks. This collapse is detrimental to cancer cell survival and the maintenance of a malignant phenotype. Further research could focus on the precise mechanisms of PU-H71's interaction with epichaperomes in various cancer types[].
Sensitization to Radiotherapy:Studies have indicated that PU-H71 can sensitize cancer cells to radiotherapy. For instance, in experiments involving murine osteosarcoma cells and human normal fibroblast cells, PU-H71 demonstrated cytotoxicity and enhanced radiosensitivity in these cells when exposed to various forms of radiation, including X-rays and carbon-ion beams. This suggests a potential role for PU-H71 in improving the efficacy of radiotherapy in cancer treatment. Future studies could explore the scope of PU-H71 as a radiosensitizer in different cancer models and radiation types[].
Development of Cell-Permeable Probes:Research on biotinylated derivatives of PU-H71 has provided insights into the development of cell-permeable probes for Hsp90 in cancer cells. These probes have shown the ability to enter live cancer cells and bind to oncogenic Hsp90, a crucial protein for cancer cell survival. The studies demonstrated that some biotinylated analogs of PU-H71 can substantially occupy oncogenic Hsp90 sites, leading to the degradation of Hsp90-chaperoned onco-proteins and subsequent cell growth inhibition. The efficacy of these probes is influenced by factors such as linker length and type. Future research might focus on optimizing these probes for better intracellular delivery and efficacy in targeting Hsp90 in cancer cells[].
This research provides a framework for future investigations into the use of PU-H71 and its derivatives in cancer treatment. By focusing on these aspects, scientists can further elucidate the mechanisms of action of PU-H71 and potentially develop more effective cancer therapies.

Propiedades

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPVGFZUWFMATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236288
Record name PU-H71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-

CAS RN

873436-91-0
Record name PU-H71
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873436910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zelavespib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PU-H71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZELAVESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06IVK87M04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PU-H71
Reactant of Route 2
Reactant of Route 2
PU-H71
Reactant of Route 3
PU-H71
Reactant of Route 4
Reactant of Route 4
PU-H71
Reactant of Route 5
Reactant of Route 5
PU-H71
Reactant of Route 6
Reactant of Route 6
PU-H71

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.